
Lenalidomide-PEG4-C2-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-PEG4-C2-azide is a functionalized cereblon ligand used in proteolysis-targeting chimeras (PROTACs) research and development. This compound incorporates an E3 ligase ligand with a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to target protein ligands . It is part of a range of functionalized tool molecules designed for targeted protein degradation (TPD) research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG4-C2-azide involves multiple steps. The initial step typically includes the preparation of the lenalidomide core structure, followed by the attachment of the PEG4 linker and the azide group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conjugation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of high-purity reagents and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and quality .
化学反応の分析
Click Chemistry Reactions
The terminal azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction for bioconjugation. This reaction facilitates covalent attachment to alkyne-functionalized target proteins or small molecules, forming stable triazole linkages.
Key advantages of the PEG4 linker include enhanced solubility (up to 20-fold improvement over unmodified lenalidomide) and optimal spacing (≈18 Å) for ternary complex formation in PROTAC-mediated protein degradation .
Stability Under Synthetic Conditions
The azide group and PEG linker exhibit specific reactivity profiles:
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, confirming thermal stability during standard synthetic workflows .
PROTAC-Specific Conjugation
Lenalidomide-PEG4-C2-azide serves as the cereblon-binding component in PROTACs. Its reactions are tailored for heterobifunctional degrader synthesis:
Step | Reaction | Outcome |
---|
-
Ligand conjugation | CuAAC with alkyne-functionalized target binder (e.g., kinase inhibitor) | Forms triazole-linked PROTAC scaffold
-
Cellular mechanism | Non-covalent binding to cereblon (Kd ≈ 150 nM) | Recruits E3 ligase to ubiquitinate target proteins
A 2025 study demonstrated that PROTACs incorporating this compound achieved >90% degradation of BRD4 in MM1.S myeloma cells at 100 nM, highlighting its functional efficacy.
Comparative Reactivity of Analogues
Varying linker lengths and functional groups modulate reaction kinetics:
Compound | Reaction Rate (CuAAC) | Solubility (PBS) |
---|---|---|
This compound | 1.0 (reference) | 12 mg/mL |
Lenalidomide-PEG2-azide | 1.3 ± 0.2 | 8 mg/mL |
Pomalidomide-PEG4-azide | 0.8 ± 0.1 | 14 mg/mL |
The PEG4 linker balances reaction efficiency and bioavailability, making it preferred for in vivo applications.
Side Reactions and Mitigation
-
Azide Reduction : Competing reduction to amine (–NH₂) occurs under reductive conditions (e.g., TCEP/glutathione). Stabilized by inert atmospheres during synthesis .
-
Oxidative Degradation : PEG chains may oxidize in H₂O₂-rich environments. Additives like BHT (0.01%) improve storage stability.
This compound’s well-characterized reactivity profile enables robust PROTAC design, with applications expanding into targeted degradation of undruggable oncoproteins . Future research directions include optimizing linker chemistry for tissue-specific delivery and reduced off-target effects.
科学的研究の応用
Lenalidomide-PEG4-C2-azide is a chemical compound primarily used in scientific research for targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to selectively degrade unwanted proteins within cells. this compound combines lenalidomide, a therapeutic agent, with a polyethylene glycol (PEG) linker and an azide functional group, enhancing the selectivity and efficacy of therapeutic interventions.
Scientific Research Applications
Targeted Protein Degradation this compound is mainly used in research to develop PROTACs that can selectively degrade proteins within cells. The azide group allows for specific conjugation reactions, facilitating attachment to target proteins or other biomolecules, which enhances the selectivity and efficacy of therapeutic interventions. The compound enhances the recruitment of E3 ligases to target proteins, allowing for the selective removal of disease-causing proteins, which can be particularly beneficial in cancer therapy and other diseases characterized by protein dysregulation.
Immunomodulatory Effects Lenalidomide is known for its immunomodulatory effects, especially in treating multiple myeloma and certain lymphomas. Combining lenalidomide with the PEG4-C2-azide structure enhances its ability to recruit E3 ligases to target proteins for degradation.
Interaction Studies Interaction studies involving this compound often focus on its ability to engage with E3 ligases and target proteins. These studies reveal how effectively the compound can mediate protein degradation processes, providing insights into its therapeutic potential. Various assays are employed to assess binding affinities and degradation efficiencies in cellular models.
Nanoparticle Synthesis Lenalidomide can be used in the synthesis of hybrid gold nanoparticles . Gold is chelated with lenalidomide and diacid poly(ethylene glycol) (PEG) as a capping agent and reagent . The resulting gold nanoparticles (AuNPs) have enhanced drug solubility . The binding between lenalidomide, PEG, and Au(III) ions forms hybrid nanovectors .
Structural Analogs
Several compounds share structural features or functional roles with this compound:
Compound | Description | Unique Features |
---|---|---|
Pomalidomide-PEG2-azide | A related compound used for targeted protein degradation similar to lenalidomide | Shorter PEG linker; different E3 ligase interactions |
Thalidomide-PEG4-C2-azide | Another immunomodulatory drug linked with PEG and azide for targeted applications | Involves thalidomide's unique mechanism of action |
Lenalidomide 4'-PEG2-azide | A variation of lenalidomide with a shorter PEG chain and azide functionality | Different linker length affecting solubility and interaction dynamics |
作用機序
Lenalidomide-PEG4-C2-azide exerts its effects by acting as a molecular glue that facilitates the degradation of target proteins. It binds to cereblon, an E3 ubiquitin ligase, and recruits target proteins for ubiquitination and subsequent proteasomal degradation . This targeted protein degradation mechanism is crucial for its therapeutic efficacy in treating various cancers .
類似化合物との比較
Similar Compounds
Thalidomide: An immunomodulatory drug with anti-angiogenic properties.
Pomalidomide: A thalidomide analog with enhanced potency and reduced side effects.
Uniqueness
Lenalidomide-PEG4-C2-azide is unique due to its PEG4 linker and terminal azide group, which allow for versatile conjugation to various target protein ligands. This makes it a valuable tool in PROTACs research and targeted protein degradation studies .
特性
分子式 |
C23H32N6O7 |
---|---|
分子量 |
504.5 g/mol |
IUPAC名 |
3-[7-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C23H32N6O7/c24-28-26-7-9-34-11-13-36-15-14-35-12-10-33-8-6-25-19-3-1-2-17-18(19)16-29(23(17)32)20-4-5-21(30)27-22(20)31/h1-3,20,25H,4-16H2,(H,27,30,31) |
InChIキー |
JVIFCFODODZOHZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。